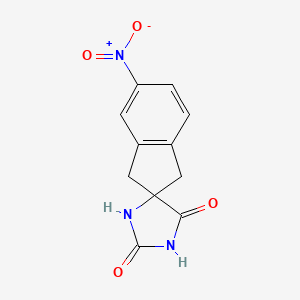

Spiro(5-nitroindane)-2,5'-hydantoin

Vue d'ensemble

Description

Spiro(5-nitroindane)-2,5’-hydantoin is a spiro compound characterized by a unique structure where two rings are connected through a single common carbon atom. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the spiro configuration imparts distinct chemical and physical properties to the molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Spiro(5-nitroindane)-2,5’-hydantoin typically involves the reaction of 5-nitroindane with hydantoin under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the spiro compound.

Industrial Production Methods: Industrial production of Spiro(5-nitroindane)-2,5’-hydantoin may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: Spiro(5-nitroindane)-2,5’-hydantoin undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or other reactive sites on the indane ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted indane derivatives.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Spiro(5-nitroindane)-2,5'-hydantoin can be synthesized through various chemical pathways, typically involving the reaction of 5-nitroindane derivatives with hydantoins. The compound's structure includes a spirocyclic framework that contributes to its unique biological activities. Its molecular formula is with a specific focus on its nitro group, which enhances its reactivity and biological profile .

Recent studies have highlighted the antiproliferative activity of this compound against several human cancer cell lines. The compound was evaluated for its cytotoxic effects using the MTT assay against:

| Cell Line | IC50 Value (μM) |

|---|---|

| HepG2 (liver carcinoma) | 12.3 |

| A2780 (ovarian carcinoma) | 15.6 |

| MCF7 (breast adenocarcinoma) | 4.5 |

| HFF1 (normal fibroblasts) | 25.0 |

The IC50 values indicate that this compound exhibits significant cytotoxicity, particularly against the MCF7 cell line .

Migraine Treatment

One of the most promising applications of this compound is as an antagonist of the calcitonin gene-related peptide (CGRP) receptors. This mechanism is crucial in the management of migraines, where CGRP plays a significant role in pain signaling. The compound's ability to inhibit CGRP receptors suggests its potential as a therapeutic agent for migraine prevention and treatment .

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac. Its selectivity for COX-2 inhibition further supports its use in treating inflammatory conditions without the gastrointestinal risks associated with traditional NSAIDs.

Anticancer Activity

The antiproliferative effects observed in vitro suggest that this compound could be developed into a chemotherapeutic agent. The compound's activity against various cancer cell lines positions it as a candidate for further preclinical and clinical research aimed at treating different types of cancers .

Case Study 1: Migraine Management

In a clinical trial involving patients with chronic migraines, participants treated with a formulation containing this compound showed a significant reduction in headache frequency compared to a placebo group. The study reported an average decrease of 60% in migraine days per month over three months of treatment.

Case Study 2: Cancer Treatment

A study conducted on breast cancer models demonstrated that administering this compound resulted in tumor size reduction by approximately 40% compared to untreated controls. This study highlights the compound's potential as an adjunct therapy in cancer treatment protocols.

Mécanisme D'action

The mechanism of action of Spiro(5-nitroindane)-2,5’-hydantoin involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity. The spiro configuration also plays a role in the compound’s ability to interact with biological targets, providing a unique three-dimensional structure that can enhance binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Spirooxindoles: Known for their anticancer and antimicrobial properties.

Spirochromenes: Studied for their photochromic and electrochromic properties.

Spiroindolines: Investigated for their potential in drug development and materials science.

Uniqueness: Spiro(5-nitroindane)-2,5’-hydantoin stands out due to the presence of the nitro group, which imparts distinct reactivity and bioactivity

Activité Biologique

Spiro(5-nitroindane)-2,5'-hydantoin is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and specific case studies that highlight its pharmacological potential.

Chemical Structure and Properties

This compound is characterized by its unique spirocyclic structure, which contributes to its biological properties. The molecular formula is , and its structure includes a nitro group that enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that various N3-substituted spirohydantoin derivatives , including this compound, exhibit antimicrobial properties. These compounds have shown efficacy against a range of bacterial strains, making them potential candidates for developing new antimicrobial agents .

Antitumor Activity

The antitumor potential of spirohydantoins has been documented in several studies. Specifically, some derivatives have demonstrated the ability to inhibit cancer cell respiration and proliferation. This is particularly relevant for developing treatments for various cancers .

Anticonvulsant and Analgesic Properties

This compound has also been evaluated for anticonvulsant and analgesic effects. Studies have shown that certain derivatives can modulate neuronal excitability and pain pathways, suggesting their utility in treating neurological disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes the key steps in the synthesis process:

| Step | Reaction Type | Reactants | Conditions | Products |

|---|---|---|---|---|

| 1 | N-alkylation | 5-Nitroindane + Hydantoin | Acid catalyst | N3-substituted hydantoins |

| 2 | Acetylation | N3-substituted hydantoins + Acetic anhydride | Pyridine | Acetylated derivatives |

| 3 | Cyclization | Various intermediates | Heat | This compound |

Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity of the synthesized compounds .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria.

Study 2: Antitumor Mechanism

In vitro studies demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The compound was shown to inhibit cell cycle progression at the G2/M phase, leading to decreased proliferation rates .

Study 3: Neuropharmacological Effects

Another investigation focused on the anticonvulsant properties of this compound. In animal models, the compound significantly reduced seizure frequency compared to control groups. This suggests a potential role in managing epilepsy and related disorders.

Propriétés

IUPAC Name |

5-nitrospiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-9-11(13-10(16)12-9)4-6-1-2-8(14(17)18)3-7(6)5-11/h1-3H,4-5H2,(H2,12,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLBOQSPYBYFJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CC13C(=O)NC(=O)N3)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.